molecular formula C13H17ClO2 B14202958 4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one CAS No. 873072-14-1

4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one

Cat. No.: B14202958
CAS No.: 873072-14-1
M. Wt: 240.72 g/mol
InChI Key: KWPUQYVERIJBLI-UHFFFAOYSA-N
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Description

4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one is an organic compound with the molecular formula C₁₃H₁₇ClO₂ It is characterized by the presence of a chloro group, a hydroxypropan-2-yl group, and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one typically involves the reaction of 4-chlorobutanoyl chloride with 4-(2-hydroxypropan-2-yl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-chloro-1-[4-(2-oxopropan-2-yl)phenyl]butan-1-one or 4-chloro-1-[4-(2-carboxypropan-2-yl)phenyl]butan-1-one.

    Reduction: Formation of 4-chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-ol.

    Substitution: Formation of 4-amino-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one or 4-thio-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one.

Scientific Research Applications

4-Chloro-1-[4-(2-h

Properties

CAS No.

873072-14-1

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

4-chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one

InChI

InChI=1S/C13H17ClO2/c1-13(2,16)11-7-5-10(6-8-11)12(15)4-3-9-14/h5-8,16H,3-4,9H2,1-2H3

InChI Key

KWPUQYVERIJBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)O

Origin of Product

United States

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